2-Oxoadamantane-1-carboxylic acid
Overview
Description
2-Oxoadamantane-1-carboxylic acid is a cyclic carboxylic acid that belongs to the class of adamantane derivatives. It is known for its unique structural properties, which include a rigid, cage-like framework that imparts significant stability and reactivity.
Preparation Methods
The synthesis of 2-oxoadamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the oxidation of adamantane-1-carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts can facilitate the selective oxidation of adamantane derivatives to produce this compound .
Chemical Reactions Analysis
2-Oxoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxyadamantane-1-carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more oxidized derivatives, while reduction results in hydroxylated products .
Scientific Research Applications
2-Oxoadamantane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-oxoadamantane-1-carboxylic acid exerts its effects is primarily related to its structural properties. The rigid, cage-like framework allows for specific interactions with molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects . The pathways involved often include the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Oxoadamantane-1-carboxylic acid can be compared with other adamantane derivatives, such as adamantane-1-carboxylic acid and 2-hydroxyadamantane-1-carboxylic acid. While all these compounds share the adamantane core structure, this compound is unique due to the presence of the ketone group, which imparts different reactivity and biological activity . Other similar compounds include 1-adamantylamine and 1-adamantanol, which also exhibit unique properties due to their specific functional groups .
Properties
IUPAC Name |
2-oxoadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-8H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREOOLZKVAFMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.